molecular formula C19H13ClN4O2 B2859687 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one CAS No. 1251613-20-3

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2859687
CAS No.: 1251613-20-3
M. Wt: 364.79
InChI Key: DJAOMKZFYLCEJW-UHFFFAOYSA-N
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Description

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenoxy group attached to a pyrimidine ring, which is further connected to a benzamide moiety through a pentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under the influence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it may act as an antagonist or agonist, depending on the nature of the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid
  • (2-(4-fluorophenoxy)pyrimidin-5-yl)boronic acid

Uniqueness

3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)-1,4-dihydropyridazin-4-one is unique due to its specific structural features, such as the pentyl chain and the benzamide moiety. These features may confer distinct physicochemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O2/c1-12-4-2-7-15(10-12)24-9-8-16(25)17(22-24)19-21-18(23-26-19)13-5-3-6-14(20)11-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAOMKZFYLCEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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